1-Acetyl-4-(2,4-difluorobenzyl)piperazine
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Overview
Description
1-Acetyl-4-(2,4-difluorobenzyl)piperazine is a chemical compound with the molecular formula C13H16F2N2O It is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine typically involves the reaction of 2,4-difluorobenzyl chloride with piperazine, followed by acylation with acetyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-(2,4-difluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Acetyl-4-(2,4-difluorobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing mood and behavior. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Acetyl-4-(2,4-difluorobenzyl)piperazine can be compared with other similar compounds, such as:
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]propan-2-one: This compound has a similar structure but with a propanone moiety instead of ethanone.
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]butan-2-one: Another similar compound with a butanone moiety.
1-[4-(2,4-Difluorophenyl)piperazin-1-yl]pentan-2-one: This compound features a pentanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKCIJUGHKLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353905 |
Source
|
Record name | 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416894-09-2 |
Source
|
Record name | 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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